2-(5-Iodo-2-methylphenyl)acetonitrile
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Overview
Description
2-(5-Iodo-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8IN It is a derivative of acetonitrile, where the acetonitrile group is attached to a 5-iodo-2-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Iodo-2-methylphenyl)acetonitrile typically involves the iodination of 2-methylphenylacetonitrile. One common method is the Sandmeyer reaction, where 2-methylphenylacetonitrile is first diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Iodo-2-methylphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, or other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as azides, nitriles, or other substituted phenylacetonitriles.
Oxidation and Reduction: Products include alcohols, aldehydes, or other oxidized or reduced derivatives.
Scientific Research Applications
2-(5-Iodo-2-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Iodo-2-methylphenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, affecting their activity. The iodine atom can play a crucial role in the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
- 2-(3-Iodo-2-methylphenyl)acetonitrile
- 2-Iodophenylacetonitrile
- (5-Isopropyl-2-methylphenyl)acetonitrile
Comparison: 2-(5-Iodo-2-methylphenyl)acetonitrile is unique due to the specific position of the iodine atom, which can influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific research and industrial applications.
Properties
Molecular Formula |
C9H8IN |
---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
2-(5-iodo-2-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H8IN/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6H,4H2,1H3 |
InChI Key |
PHUMIJGXCNBRDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CC#N |
Origin of Product |
United States |
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